7-Fluoro-1,2-benzoxazole-3-carboxylic acid chemical properties and structure
7-Fluoro-1,2-benzoxazole-3-carboxylic acid chemical properties and structure
An In-depth Technical Guide to 7-Fluoro-1,2-benzoxazole-3-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 1,2-benzisoxazole core, a recognized "privileged scaffold," this molecule serves as a critical building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic incorporation of a fluorine atom at the 7-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery programs targeting a range of therapeutic areas. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, analytical characterization methods, and its applications in modern drug development.
Molecular Structure and Physicochemical Properties
The foundational structure of 7-Fluoro-1,2-benzoxazole-3-carboxylic acid consists of a benzene ring fused to an isoxazole ring, with a carboxylic acid group at position 3 and a fluorine atom at position 7. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect, which significantly influences the acidity of the carboxylic proton and the reactivity of the entire ring system.
Structural Details
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IUPAC Name: 7-Fluoro-1,2-benzisoxazole-3-carboxylic acid
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Core Scaffold: 1,2-Benzisoxazole (also known as Indoxazene)
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Key Functional Groups: Carboxylic acid, Fluoro group, Fused aromatic system
The precise placement of the fluorine atom at C-7 is critical. It sterically shields the adjacent heterocyclic nitrogen atom to a degree and electronically influences the entire aromatic system, which can be a key factor in modulating binding affinity to biological targets.
Physicochemical Data
The properties for 7-Fluoro-1,2-benzoxazole-3-carboxylic acid are based on data from analogous compounds, such as the parent 1,2-benzisoxazole-3-carboxylic acid[1][2][3] and the isomeric 6-fluoro-1,2-benzoxazole-3-carboxylic acid.
| Property | Value | Source/Rationale |
| Molecular Formula | C₈H₄FNO₃ | Deduced from core structure |
| Molecular Weight | 181.12 g/mol | Calculated from formula |
| CAS Number | Not assigned | Specific isomer not widely cataloged |
| Appearance | White to off-white solid | Inferred from related compounds[2][4] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water | Typical for aromatic carboxylic acids |
| Storage | Store at 2-8°C, sealed in a dry environment | Standard for reactive intermediates[5] |
Synthesis and Purification
The synthesis of 7-Fluoro-1,2-benzoxazole-3-carboxylic acid is not commonly detailed in commercial catalogs, requiring a multi-step approach from available precursors. A robust and logical pathway proceeds from the corresponding amine, 7-Fluoro-1,2-benzisoxazol-3-amine. This method utilizes a classic Sandmeyer reaction to introduce a nitrile group, followed by vigorous hydrolysis to yield the final carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic pathway from amine to carboxylic acid.
Detailed Experimental Protocol
Expertise & Causality: This protocol is designed for robustness. The low temperature in Step 1 is critical to prevent the premature decomposition of the diazonium salt. The use of a copper(I) cyanide salt in Step 2 is a classic Sandmeyer condition that facilitates the displacement of the diazonium group with a cyanide nucleophile. Finally, strong acidic hydrolysis in Step 3 is required to convert the highly stable nitrile group to a carboxylic acid.
Step 1: Diazotization of 7-Fluoro-1,2-benzisoxazol-3-amine
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In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend 7-Fluoro-1,2-benzisoxazol-3-amine (10.0 g, 65.7 mmol) in a solution of concentrated sulfuric acid (15 mL) and water (50 mL).
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Cool the resulting slurry to 0-5°C in an ice-salt bath.
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Prepare a solution of sodium nitrite (NaNO₂) (4.7 g, 68.0 mmol) in water (15 mL).
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Add the sodium nitrite solution dropwise to the amine slurry over 30 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a clear solution indicates the successful generation of the diazonium salt.
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Stir the reaction mixture for an additional 20 minutes at 0-5°C. This solution is used directly in the next step.
Step 2: Sandmeyer Reaction (Cyanation)
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In a separate 500 mL flask, prepare a solution of copper(I) cyanide (CuCN) (7.0 g, 78.1 mmol) and potassium cyanide (KCN) (9.0 g, 138.2 mmol) in water (75 mL).
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Safety Note: Cyanide salts are extremely toxic. Handle with extreme caution in a well-ventilated fume hood.
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Warm the cyanide solution to 60°C.
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Slowly add the cold diazonium salt solution from Step 1 to the warm cyanide solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain the temperature between 60-70°C.
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After the addition is complete, stir the mixture at 70°C for 1 hour, then allow it to cool to room temperature.
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Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-Fluoro-1,2-benzisoxazole-3-carbonitrile.
Step 3: Hydrolysis to Carboxylic Acid
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Combine the crude nitrile from Step 2 with a mixture of concentrated sulfuric acid (30 mL) and water (30 mL) in a round-bottom flask.
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Heat the mixture to reflux (approx. 120-130°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the nitrile starting material is consumed.
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Cool the reaction mixture to room temperature and carefully pour it over crushed ice (200 g).
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The solid product will precipitate. Collect the precipitate by vacuum filtration.
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Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
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Recrystallize the crude solid from an ethanol/water mixture to afford pure 7-Fluoro-1,2-benzoxazole-3-carboxylic acid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical tests is required. This protocol serves as a self-validating system for the synthesis.
Analytical Workflow
Caption: Standard workflow for quality control analysis.
Expected Spectroscopic Data
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¹H NMR: The spectrum (typically in DMSO-d₆) is expected to show complex multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the fluorinated benzene ring. The acidic proton of the carboxyl group will appear as a very broad singlet far downfield (δ > 12 ppm).
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¹³C NMR: Key signals include the carboxylic carbon (δ ~160-165 ppm) and the carbons of the benzisoxazole core. The carbon attached to the fluorine (C-7) will show a large one-bond coupling constant (¹JC-F ≈ 250 Hz).
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom[6].
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Mass Spectrometry (ESI-): The primary ion observed will correspond to the deprotonated molecule [M-H]⁻ at m/z 180.01.
Applications in Medicinal Chemistry
The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs.[7][8][9] Its value lies in its rigid, planar structure which can effectively position substituents to interact with biological targets.
Role as a Bioactive Scaffold:
The introduction of a fluorine atom, particularly at the 7-position, is a strategic decision in drug design. Fluorine can:
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Enhance Binding Affinity: By forming favorable electrostatic or hydrogen bond interactions with enzyme active sites.
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Block Metabolic Attack: The C-F bond is exceptionally strong, preventing oxidative metabolism at that position, thereby increasing the drug's half-life.
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Modulate pKa and Lipophilicity: Fine-tuning the molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
A prime example of a fluorinated benzisoxazole in medicine is Risperidone , an atypical antipsychotic used to treat schizophrenia. While Risperidone contains a 6-fluoro-1,2-benzisoxazole moiety, it exemplifies the clinical success of this chemical class.[10] 7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a key intermediate for creating novel analogs of such drugs, as well as new chemical entities for indications including cancer, inflammation, and infectious diseases.[9][11]
Role as a Chemical Building Block
Caption: Reactivity of the carboxylic acid group for derivatization.
The carboxylic acid group is the primary handle for chemical modification. It can be readily converted into amides, esters, or other functional groups, allowing for its conjugation to various side chains or other molecular scaffolds to build extensive chemical libraries for high-throughput screening.
References
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Samanth, M. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. SSRN. Available at: [Link]
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Hrib, N. J., et al. (1996). Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. Available at: [Link]
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National Institutes of Health (NIH). (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]
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PubChem. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Available at: [Link]
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Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]
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